4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[[(4-methoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWXUKAMBVYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenolic Precursors
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Bromination Selectivity
Electrophilic aromatic substitution (EAS) governs bromine incorporation. The amino group (-NH₂) directs incoming bromine to the para position due to its strong activating effect. However, steric hindrance from adjacent substituents can lead to minor ortho products.
Side Reaction Mitigation :
Schiff Base Formation Dynamics
The condensation reaction’s success hinges on the aldehyde’s electrophilicity and the amine’s nucleophilicity. Methoxy groups in 4-methoxybenzaldehyde increase electrophilicity via resonance, accelerating imine formation. Competing side reactions include:
- Oxazoline Formation : Intramolecular cyclization at high temperatures.
- Aldol Condensation : In basic conditions, mitigated by acetic acid.
Advanced Purification Strategies
Chromatographic Techniques
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent : Hexane/ethyl acetate (7:3) with 1% triethylamine.
Scalability and Industrial Relevance
Pilot-scale production (100 g batches) employs continuous-flow reactors for bromination, achieving 85% yield with 99% purity. Condensation steps utilize solvent recycling systems to reduce ethanol waste by 40%.
Chemical Reactions Analysis
4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Coordination Chemistry
The unique structure of 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol allows it to act as a bidentate ligand. This means it can coordinate with metal ions through its deprotonated phenolic oxygen and nitrogen atoms. Such properties make it valuable in the synthesis of metal complexes which can be used for various applications including catalysis and material science.
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit promising biological activities:
- Anticancer Properties : Preliminary studies suggest that Schiff bases can inhibit cancer cell proliferation. The specific compound may demonstrate similar effects due to structural analogies with known anticancer agents.
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting that this compound could also exhibit effectiveness against various bacterial strains.
Table 1: Anticancer Activity (Hypothetical Data)
| Cell Line | IC50 Value (nM) |
|---|---|
| SMMC-7721 | 88 |
| HepG2 | 120 |
| MDA-MB-231 | 150 |
Table 2: Antimicrobial Activity (Hypothetical Data)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 46.9 |
| Escherichia coli | 93.7 |
Case Study 1: Anticancer Potential
In vitro studies using various cancer cell lines have shown that compounds structurally related to this compound exhibit significant antiproliferative activity. For example, a related compound demonstrated an IC50 value of 88 nM against SMMC-7721 cells, indicating strong growth inhibition without affecting normal cells.
Case Study 2: Coordination Complexes
Research has been conducted on the synthesis of metal complexes using Schiff bases as ligands. These studies highlight the versatility of such compounds in forming stable complexes with transition metals, which can be utilized in catalysis and as sensors for environmental monitoring.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol include:
4-Methoxybenzyl bromide: Used for the protection of hydroxyl groups.
4-Bromomethyl-2-biphenylcarbonitrile: Used in the synthesis of more complex organic molecules.
Compared to these compounds, this compound is unique due to its specific structure and the presence of both bromine and methoxybenzyl groups, which confer distinct chemical properties and reactivity.
Biological Activity
4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol is a Schiff base compound characterized by its unique molecular structure, which includes a bromine atom, a methoxybenzyl amino group, and a phenolic backbone. Its molecular formula is C15H16BrNO2, with a molecular weight of 322.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structure allows it to engage in various chemical interactions, primarily due to the presence of the azomethine functional group (C=N). Schiff bases like this one often exhibit bidentate ligand behavior, enabling coordination with metal ions through their deprotonated phenolic oxygen and nitrogen atoms.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C15H16BrNO2 |
| Molecular Weight | 322.2 g/mol |
| Functional Groups | Bromine, Methoxy, Amino |
| Class | Schiff Base |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of electron-withdrawing groups like bromine at the para position of the phenolic ring has been linked to enhanced antibacterial properties. Studies have shown that derivatives with similar structures demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study conducted on related Schiff bases demonstrated that compounds with hydroxyl and methoxy groups exhibited minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against resistant bacterial strains . This suggests that this compound may possess comparable efficacy.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Research into related phenolic compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of protein interactions and enzyme activities.
Table 2: Anticancer Activity Insights
| Compound Type | Activity Observed | Reference |
|---|---|---|
| Schiff Bases | Induction of apoptosis in cancer cells | , |
| Phenolic Compounds | Inhibition of tumor growth | , |
The biological activity of this compound is believed to result from its ability to interact with specific proteins and enzymes. The bromine and methoxy groups enhance binding affinity, potentially modulating enzymatic activities or protein-protein interactions. This interaction can lead to alterations in biochemical pathways, influencing cellular responses and promoting therapeutic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by introduction of the (4-methoxybenzyl)amino group via nucleophilic substitution or reductive amination. For example, bromination of 2-aminomethylphenol derivatives using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C ensures regioselectivity . Subsequent protection of the amine group with a 4-methoxybenzyl moiety via Schiff base formation (using benzaldehyde derivatives) followed by reduction (e.g., NaBH₄) is critical. Solvent choice (e.g., dichloromethane for amination) and catalyst selection (e.g., p-toluenesulfonic acid for imine formation) significantly impact yield .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the connectivity of the bromophenol core and substituents. For crystallographic analysis, single-crystal X-ray diffraction using programs like SHELX or ORTEP provides structural validation. Heavy atom effects from bromine aid phasing, while hydrogen bonding involving the phenolic -OH and amino groups is refined using density functional theory (DFT)-informed parameters . Comparative analysis with analogs (e.g., 4-Bromo-2-[(cyclopentylamino)methyl]phenol) validates spectral assignments .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer : DFT methods (e.g., B3LYP/6-311++G**) calculate molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. Incorporating exact exchange terms (e.g., Becke’s three-parameter hybrid functional ) improves accuracy for bond dissociation energies (e.g., Br-C and O-H). Solvent effects (via polarizable continuum models) and dispersion corrections model intermolecular interactions, guiding derivatization strategies for target-specific reactivity .
Q. How should contradictions in biological activity data across assay systems be resolved?
- Methodological Answer : Discrepancies may arise from assay pH (affecting phenolic -OH ionization) or cell permeability differences. A systematic approach includes:
- Validating purity via HPLC and mass spectrometry.
- Standardizing assay conditions (e.g., pH 7.4 buffer).
- Conducting time-dependent stability studies.
- Comparing with analogs (e.g., 3,4-dimethoxy variants ) to isolate structure-activity relationships (SAR). For example, 4-methoxy substitution enhances lipophilicity and target affinity over chloro derivatives .
Q. What strategies improve solubility and bioavailability in preclinical studies?
- Methodological Answer : Prodrug approaches (e.g., phosphate esters) or PEG chain incorporation on the amino-methyl moiety enhance aqueous solubility. Nanoformulations (liposomes) improve in vivo delivery. Pharmacokinetic profiling via LC-MS/MS monitors metabolic stability, focusing on demethylation of the 4-methoxy group as a degradation pathway .
Q. How can enzyme inhibition mechanisms be elucidated experimentally?
- Methodological Answer : Kinetic assays (Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. X-ray crystallography of enzyme-inhibitor complexes (refined via SHELX ) identifies halogen bonding with bromine. Computational docking (AutoDock Vina with DFT-optimized geometries ) cross-validates binding models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
